5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile
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Overview
Description
5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 1 and 2 positions, and a nitrile group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-dimethylimidazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like triethylamine to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile or 5-alkoxy-1,2-dimethyl-1H-imidazole-4-carbonitrile can be formed.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Corresponding amines.
Scientific Research Applications
5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can vary depending on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dibromo-1,2-dimethyl-1H-imidazole
- 1,2,5-trimethyl-1H-imidazole
- 1,2-dimethyl-5-nitroimidazole
- 1,2-dimethyl-1H-imidazole
Uniqueness
5-bromo-1,2-dimethyl-1H-imidazole-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
960254-14-2 |
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Molecular Formula |
C6H6BrN3 |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-4-9-5(3-8)6(7)10(4)2/h1-2H3 |
InChI Key |
LDQRGBWVOAXSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
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